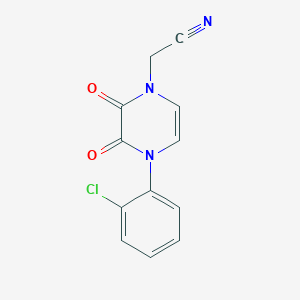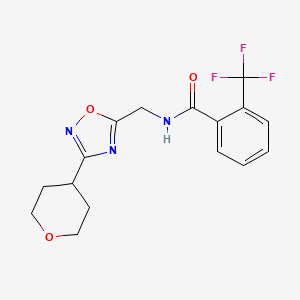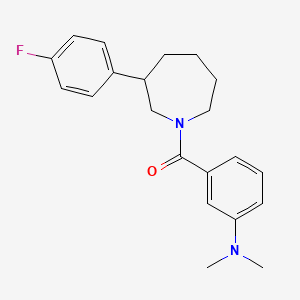![molecular formula C17H18FNO2S B2411898 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 477871-19-5](/img/structure/B2411898.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide, otherwise known as FPT, is a novel compound with potential therapeutic applications. It is a synthetic compound with a unique structure and properties, which have been the subject of intense research interest in recent years. FPT has been studied for its potential to act as a therapeutic agent for various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study synthesized various p-hydroxycinnamic acid amides, including compounds with structural similarities to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide. These compounds were analyzed using NMR, ESI-MS, and elemental analyses (Meng et al., 2012).
Biological Evaluation
- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar in structure to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities (Velupillai et al., 2015).
Applications in Muscle Relaxation and Analgesia
- Analogous compounds have been explored for their potential as muscle relaxants and for their anti-inflammatory and analgesic properties (Musso et al., 2003).
Photoalignment in Liquid Crystals
- Compounds containing thiophene and fluorinated phenols, akin to the specified compound, have been utilized in promoting photoalignment of nematic liquid crystals, indicating potential applications in LCD technology (Hegde et al., 2013).
Antinociceptive Activity
- Derivatives of thiophene-based prop-2-enoates, similar to the specified compound, have been synthesized and studied for their antinociceptive activity (Shipilovskikh et al., 2020).
Chelating Properties with Metals
- Enaminone complexes, including thiophene-based prop-2-enamides, have been synthesized and investigated for their chelating properties with various metal nitrates, highlighting potential applications in metal coordination chemistry (Jeragh & Elassar, 2015).
Antimalarial Activity
- N-Phenyl-Substituted cinnamanilides, structurally related to the specified compound, were evaluated for antimalarial activity, demonstrating potential pharmaceutical applications in treating malaria (Kos et al., 2022).
Anticonvulsant Activity
- E-N-cinnamoyl aminoalkanols derivatives, structurally related to the specified compound, were synthesized and evaluated for their anticonvulsant activity in rodent models, suggesting potential in epilepsy treatment (Gunia-Krzyżak et al., 2017).
Solvatochromic Effects on Optical Properties
- Studies on chalcone derivatives structurally akin to the specified compound showed solvatochromic effects on their absorption and fluorescence spectra, indicating potential applications in material sciences and photonics (Kumari et al., 2017).
Immunosuppressive Properties
- Synthesis of compounds like 2-cyano-N-{5-[4-(1,1-dimethylethyl)phenyl]thiophen-2-yl}-3-hydroxybut-2-enamide, similar to the specified compound, indicated potential immunosuppressive activities useful in medical treatments (Axton et al., 1992).
Selective MT2 Receptor Ligands
- N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, structurally similar to the specified compound, were evaluated as selective MT2 receptor ligands, indicating potential applications in neurological disorders (Mesangeau et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-10-2-11-21-15-7-4-14(5-8-15)6-9-17(20)19-13-16-3-1-12-22-16/h1,3-9,12H,2,10-11,13H2,(H,19,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMATYIQCVWDOK-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)


![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)


![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)


![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
